
4-氯-2,6-二乙基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6-diethylpyrimidine is a synthetic organic compound . It belongs to the pyrimidine family of heterocyclic compounds, which are widely used in medicinal chemistry.
Synthesis Analysis
While specific synthesis methods for 4-Chloro-2,6-diethylpyrimidine were not found, pyrimidines can be synthesized using various methods . For instance, one process involves reacting barbituric acid with phosphorus oxychloride .科学研究应用
合成苯胺嘧啶
4-氯-2,6-二乙基嘧啶: 用于合成2-苯胺嘧啶,由于其潜在的生物活性,这些化合物引起了人们的极大兴趣 . 这些衍生物是在微波条件下通过芳香亲核取代反应合成的,这已被证明比传统的加热方法更有效 .
抗增殖剂
嘧啶的衍生物,例如从4-氯-2,6-二乙基嘧啶获得的衍生物,已评估其对癌细胞系的抗增殖活性 . 这使得它们在开发新的化学治疗剂方面具有价值。
杀菌剂和杀虫剂
嘧啶衍生物以其作为杀菌剂和杀虫剂的生物活性而闻名 . 使用4-氯-2,6-二乙基嘧啶进行的结构修饰可以导致开发出具有增强农业应用功效的新型化合物。
激酶抑制剂
一些嘧啶衍生物正在被研究作为激酶抑制剂,激酶在细胞功能调节中起着至关重要的作用 . 这些化合物可用于靶向参与疾病的特定激酶,为开发靶向治疗提供途径。
分子识别
嘧啶衍生物在生成用于分子识别的超分子网络中的作用已被证明 . 这种应用在生化传感器和分子诊断领域至关重要。
有机合成
4-氯-2,6-二乙基嘧啶: 是有机合成中的关键中间体,有助于创造具有多种化学和生物应用的广泛化学化合物 .
安全和危害
作用机制
Target of Action
4-Chloro-2,6-diethylpyrimidine is a chemical compound with the molecular formula C8H11ClN2 It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures and substituents .
Mode of Action
It’s known that pyrimidine derivatives can undergo aromatic nucleophilic substitution reactions with various nucleophiles . This suggests that 4-Chloro-2,6-diethylpyrimidine might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrimidine derivatives, it’s plausible that this compound could influence multiple pathways, depending on its specific targets .
Result of Action
The interaction of pyrimidine derivatives with their targets can lead to various downstream effects, potentially influencing cellular processes such as signal transduction, gene expression, and cell proliferation .
生化分析
Biochemical Properties
4-Chloro-2,6-diethylpyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrolases and deaminases, which are involved in the degradation of s-triazine compounds. These interactions are crucial for the dechlorination and deamination processes, which help in reducing environmental contamination caused by harmful compounds . The compound’s ability to interact with these enzymes highlights its potential utility in biochemical applications.
Cellular Effects
The effects of 4-Chloro-2,6-diethylpyrimidine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyrimidine, including 4-Chloro-2,6-diethylpyrimidine, can act as kinase inhibitors, thereby impacting cell proliferation and apoptosis . This compound’s role in modulating these critical cellular processes underscores its importance in biochemical research.
Molecular Mechanism
At the molecular level, 4-Chloro-2,6-diethylpyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been found to inhibit the activity of certain inflammatory mediators, such as prostaglandin E2 and inducible nitric oxide synthase . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2,6-diethylpyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. It has been observed that 4-Chloro-2,6-diethylpyrimidine is stable under acidic conditions but may decompose in alkaline environments . This stability profile is important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 4-Chloro-2,6-diethylpyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-Chloro-2,6-diethylpyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in the dechlorination and deamination of s-triazine compounds is particularly noteworthy . These metabolic pathways are essential for understanding how the compound is processed within biological systems and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-Chloro-2,6-diethylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
4-Chloro-2,6-diethylpyrimidine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . Studying the subcellular distribution of 4-Chloro-2,6-diethylpyrimidine provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-chloro-2,6-diethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-6-5-7(9)11-8(4-2)10-6/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUQKSBLKAPEDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)CC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
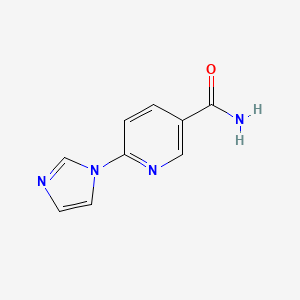
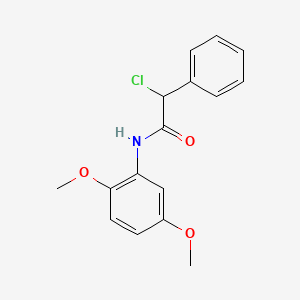

![Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine](/img/structure/B1386192.png)
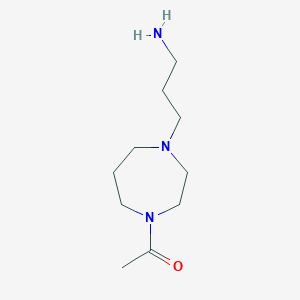
![{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1386197.png)



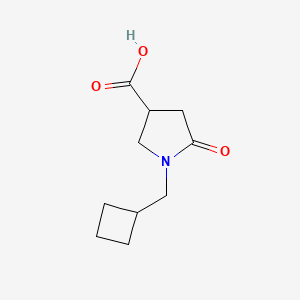
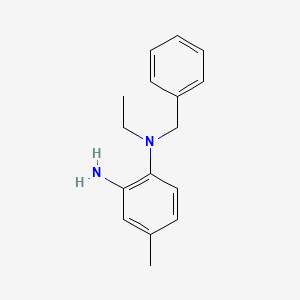

![[2-(3-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1386209.png)
![6-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B1386210.png)
